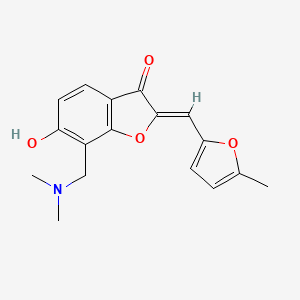
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of a dimethylamino group and a hydroxyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in macrophage models. These effects are mediated through inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation regulation .
Table 1: Cytokine Suppression by Benzofuran Derivatives
| Compound | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|---|
| Compound A | 93.8 | 98 | 71 |
| Compound B | 85 | 90 | 65 |
| (Z)-7... | 88 | 92 | 70 |
2. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS). For example, significant increases in caspase activity were observed following exposure to this compound .
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | Cell Viability (%) | Caspase Activity (Fold Increase) |
|---|---|---|
| 10 | 90 | 1.5 |
| 50 | 65 | 2.0 |
| 100 | 45 | 3.0 |
3. Neuroprotective Effects
Benzofuran derivatives have also been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegeneration, has been demonstrated with related compounds, suggesting that (Z)-7... may also exert similar protective effects against neuronal cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Case Study on Anti-inflammatory Effects : A study involving human THP-1 macrophages demonstrated that treatment with (Z)-7... led to a concentration-dependent reduction in inflammatory cytokines, confirming its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Models : In vitro studies showed that (Z)-7... significantly reduced viability in K562 leukemia cells, suggesting its potential role as an anticancer agent.
Propiedades
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-4-5-11(21-10)8-15-16(20)12-6-7-14(19)13(9-18(2)3)17(12)22-15/h4-8,19H,9H2,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXYDMGRVSVYHB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














